molecular formula C10H11NO2 B14791610 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-

Cat. No.: B14791610
M. Wt: 177.20 g/mol
InChI Key: PTDICWIJHWVTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and various oxidizing and reducing agents for other transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- can be compared with other indole derivatives, such as:

  • 1H-Indole-3-carboxylic acid
  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-5-carboxylic acid

These compounds share the indole core structure but differ in the position and nature of substituents on the ring. The uniqueness of 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)

InChI Key

PTDICWIJHWVTID-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC=CC(=C12)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.